molecular formula C25H17F3O6 B3752571 METHYL 2-[(3-{[1,1'-BIPHENYL]-4-YLOXY}-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL)OXY]ACETATE

METHYL 2-[(3-{[1,1'-BIPHENYL]-4-YLOXY}-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B3752571
M. Wt: 470.4 g/mol
InChI Key: JNWACWJYNFEFBE-UHFFFAOYSA-N
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Description

Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy]acetate is a complex organic compound that features a chromenone core structure with a biphenyl and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-methyl-4H-chromen-7-yl)oxy]acetate
  • Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(difluoromethyl)-4H-chromen-7-yl)oxy]acetate
  • Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(pentafluoroethyl)-4H-chromen-7-yl)oxy]acetate

Uniqueness

Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity compared to similar compounds .

Properties

IUPAC Name

methyl 2-[4-oxo-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3O6/c1-31-21(29)14-32-18-11-12-19-20(13-18)34-24(25(26,27)28)23(22(19)30)33-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWACWJYNFEFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[(3-{[1,1'-BIPHENYL]-4-YLOXY}-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[(3-{[1,1'-BIPHENYL]-4-YLOXY}-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[(3-{[1,1'-BIPHENYL]-4-YLOXY}-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[(3-{[1,1'-BIPHENYL]-4-YLOXY}-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[(3-{[1,1'-BIPHENYL]-4-YLOXY}-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
METHYL 2-[(3-{[1,1'-BIPHENYL]-4-YLOXY}-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL)OXY]ACETATE

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